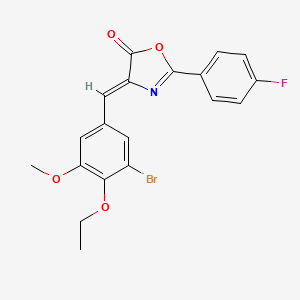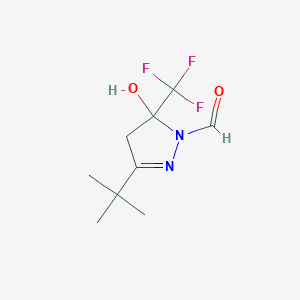
N-(4-ethoxyphenyl)-N'-(4-fluoro-2-methylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethoxyphenyl)-N'-(4-fluoro-2-methylphenyl)urea, also known as EFU, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. EFU belongs to the class of urea derivatives, which have been extensively studied for their biological activities.
Mechanism of Action
N-(4-ethoxyphenyl)-N'-(4-fluoro-2-methylphenyl)urea works by inhibiting the activity of Aurora kinase A, which is a protein that plays a crucial role in cell division. Aurora kinase A is overexpressed in many types of cancer, making it a promising target for cancer therapy. This compound binds to the ATP-binding site of Aurora kinase A, preventing it from phosphorylating its downstream targets. This leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce the production of pro-inflammatory cytokines. In vivo studies have shown that this compound can inhibit tumor growth and metastasis in animal models. This compound has also been shown to have low toxicity in animal models, making it a promising candidate for further development.
Advantages and Limitations for Lab Experiments
N-(4-ethoxyphenyl)-N'-(4-fluoro-2-methylphenyl)urea has several advantages for lab experiments. It is easy to synthesize and has a high yield and purity. This compound has also been shown to have low toxicity in animal models, making it suitable for in vivo studies. However, this compound has some limitations. It is not water-soluble, which can make it difficult to use in certain experiments. This compound also has a short half-life, which can limit its effectiveness in some applications.
Future Directions
There are several future directions for the study of N-(4-ethoxyphenyl)-N'-(4-fluoro-2-methylphenyl)urea. One direction is to develop more water-soluble derivatives of this compound, which can increase its effectiveness in certain experiments. Another direction is to study the potential use of this compound in combination therapy with other cancer drugs. This compound has also been shown to have anti-inflammatory effects, making it a promising candidate for the treatment of inflammatory diseases. Further studies are needed to explore the full potential of this compound in these areas.
Conclusion
In conclusion, this compound is a promising compound with potential applications in various fields of scientific research. Its synthesis method has been optimized to increase yield and purity, making it suitable for various applications. This compound works by inhibiting the activity of Aurora kinase A, leading to cell cycle arrest and apoptosis in cancer cells. This compound has been shown to have low toxicity and promising anti-cancer and anti-inflammatory effects. Further studies are needed to explore the full potential of this compound in these areas.
Synthesis Methods
N-(4-ethoxyphenyl)-N'-(4-fluoro-2-methylphenyl)urea can be synthesized through a one-pot reaction of 4-fluoro-2-nitroaniline and 4-ethoxyphenyl isocyanate in the presence of a base and a catalyst. The reaction yields this compound as a white crystalline solid with a high yield and purity. The synthesis method of this compound has been optimized to increase the yield and purity of the compound, making it suitable for various research applications.
Scientific Research Applications
N-(4-ethoxyphenyl)-N'-(4-fluoro-2-methylphenyl)urea has been studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. The compound works by inhibiting the activity of a protein called Aurora kinase A, which is overexpressed in many types of cancer. This compound has also been studied for its potential use as an anti-inflammatory agent, as it can inhibit the production of pro-inflammatory cytokines in vitro.
properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-(4-fluoro-2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O2/c1-3-21-14-7-5-13(6-8-14)18-16(20)19-15-9-4-12(17)10-11(15)2/h4-10H,3H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFFNQZUGYOXRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=C(C=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-3-fluoro-N,5-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5323730.png)

![(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5323734.png)
![4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-(1-methyl-4-piperidinyl)benzamide](/img/structure/B5323740.png)

![2-[2-(4-fluorophenyl)vinyl]-1-(4-methylbenzyl)-1H-benzimidazole](/img/structure/B5323751.png)
![N-[(1S*,2R*)-2-aminocyclobutyl]-3-(4-chloro-1H-pyrazol-1-yl)propanamide](/img/structure/B5323757.png)
![1'-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)carbonyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5323763.png)


![7-acetyl-6-(1,3-benzodioxol-5-yl)-3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5323783.png)

![N-[(1S)-2-(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)-1-methyl-2-oxoethyl]-N-propylpropan-1-amine](/img/structure/B5323799.png)